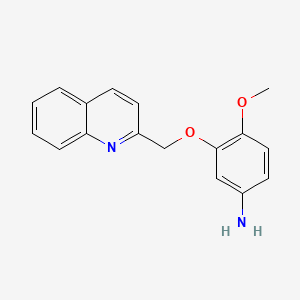
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate
概要
説明
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate typically involves the bromination of 2-oxo-2H-pyridine followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its brominated structure allows for easy detection and quantification in biological assays.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
類似化合物との比較
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: This compound has a similar brominated pyridine structure but with a pyrrolidine substituent.
5-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with an aldehyde functional group.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: A brominated aromatic compound with hydroxyl and methoxy substituents.
Uniqueness
methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate is unique due to its combination of a brominated pyridine ring and an ester functional group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
methyl 2-(5-bromo-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOARQLMCGDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)


![2-[(Methylamino)methyl]quinazolin-4-amine](/img/structure/B1414890.png)

![(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE](/img/structure/B1414894.png)
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)




